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Compound of Interest

Compound Name: Diazopropane

Cat. No.: B8614946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Document ID: TGS-DAP-20251215 Version: 1.0 Abstract: This technical guide provides a

comprehensive analysis of the molecular structure of 2-diazopropane (C₃H₆N₂), a versatile yet

hazardous reagent in organic synthesis. The document elucidates its electronic and geometric

structure, supported by predicted spectroscopic data and estimated molecular geometry

parameters. Detailed experimental protocols for its synthesis and critical safety information are

also included to ensure its safe handling and application in a research environment.

Molecular Identity and Properties
2-Diazopropane, also known as dimethyldiazomethane, is the simplest dialkyl diazomethane.

[1][2] It is a volatile and highly reactive compound, primarily used as a precursor to the

dimethylcarbene radical and as a 1,3-dipole in cycloaddition reactions.[1] Due to its inherent

instability and potential for explosive decomposition, it is typically prepared and used in situ as

an ethereal solution.[3][4]
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Property Value Reference

Molecular Formula C₃H₆N₂ [1][2][5]

Molecular Weight 70.09 g/mol [5]

IUPAC Name 2-diazopropane [5]

CAS Number 2684-60-8 [1][5]

Canonical SMILES CC(=[N+]=[N-])C [5]

Physical State Gas at room temperature [3]

Appearance
Typically handled as a red-

violet solution in ether
[6]

Visible Absorption ~500 nm [6]

Electronic Structure
The electronic structure of 2-diazopropane is best described as a resonance hybrid, which

accounts for its 1,3-dipolar character. The delocalization of π-electrons across the carbon and

two nitrogen atoms is a defining feature. The principal resonance contributors involve a

separation of charge, with the negative charge localized on the terminal nitrogen or the central

carbon, and the positive charge on the inner nitrogen atom.

The two major resonance structures are:

Structure A: Features a double bond between the carbon and inner nitrogen, and between

the two nitrogens. The central carbon is sp² hybridized, and the molecule possesses a bent

C-N-N arrangement.

Structure B: Features a single bond between the carbon and inner nitrogen and a triple bond

between the nitrogens. This contributor places a negative charge on the central carbon,

highlighting its nucleophilic potential.

These resonance forms are crucial for understanding the reactivity of 2-diazopropane,

particularly in 1,3-dipolar cycloadditions and its decomposition to form a carbene.
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Resonance contributors of 2-diazopropane.

Molecular Geometry
Precise experimental data on the geometry of 2-diazopropane is scarce due to its instability.

However, its structure can be reliably estimated from computational studies and by analogy to

the experimentally determined structure of diazomethane (CH₂N₂). The central carbon atom is

sp² hybridized, leading to a trigonal planar geometry around it. The C-N-N moiety is expected

to be nearly linear, though slight bending is common in diazoalkanes.

Parameter Estimated Value Basis for Estimation

Bond Length (C-N) ~1.32 Å

Analogy to diazomethane

(1.300 Å) and computational

models of related diazo

compounds.

Bond Length (N-N) ~1.13 Å

Analogy to diazomethane

(1.139 Å), indicating significant

double/triple bond character.

Bond Length (C-C) ~1.47 Å
Typical C(sp²)-C(sp³) single

bond length.

Bond Length (C-H) ~1.10 Å
Typical C(sp³)-H single bond

length.

Bond Angle (C-C-C) ~122°

VSEPR theory for sp² center,

slightly larger than 120° to

accommodate methyl groups.

Bond Angle (C-C-N) ~119° VSEPR theory for sp² center.

Bond Angle (C-N-N) ~180° (linear)

Expected for diazoalkanes,

similar to diazomethane

(180.0°).

Bond Angle (H-C-C) ~109.5°
Tetrahedral geometry of the

methyl groups.
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Spectroscopic Signature (Predicted)
Due to the reactive nature of 2-diazopropane, obtaining and publishing high-resolution spectra

is challenging. The following data are predicted based on the known structure and typical

spectroscopic values for the functional groups present.

¹H NMR Spectroscopy
The high degree of symmetry in 2-diazopropane simplifies its proton NMR spectrum

significantly.

Predicted Signal Multiplicity Chemical Shift (δ) Assignment

1 Singlet ~1.2 - 1.5 ppm

Six equivalent protons

of the two methyl

groups, (CH₃)₂

¹³C NMR Spectroscopy
The molecule's symmetry results in only two distinct carbon environments.

Predicted Signal Chemical Shift (δ) Assignment Notes

1 ~20 - 30 ppm Methyl carbons, CH₃ Shielded sp³ carbons.

2 ~25 - 40 ppm
Central carbon,

(CH₃)₂C

sp² carbon attached to

the diazo group.

Quaternary carbons

often show weaker

signals.

Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a diazo compound is the strong

absorption from the asymmetric stretch of the N=N bond.
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Frequency (cm⁻¹) Intensity Assignment

~2970-2850 Medium-Strong
C-H stretch (sp³ methyl

groups)

~2050-2090 Very Strong, Sharp N=N asymmetric stretch (νas)

~1460, ~1375 Medium C-H bend (methyl groups)

~1250 Medium C-C stretch

Experimental Protocol: Synthesis of 2-Diazopropane
The following protocol is adapted from the reliable procedure published in Organic Syntheses.

Reaction Scheme: (CH₃)₂C=NNH₂ + HgO --(KOH/EtOH, Et₂O)--> (CH₃)₂C=N₂ + Hg + H₂O

Workflow Diagram:
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Charge Flask:
- Yellow HgO
- Diethyl Ether

- Ethanolic KOH

Reduce Pressure (250 mm)

Add Acetone Hydrazone
(dropwise with stirring)

Reduce Pressure Further (15 mm)

Co-distill Et₂O and 2-Diazopropane

Condense in Receiver
(cooled to -78 °C)

Obtain Ethereal Solution
of 2-Diazopropane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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